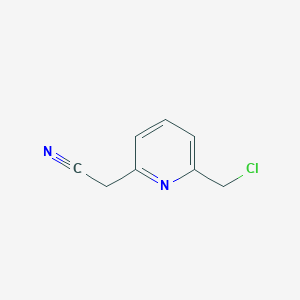

6-Chloromethyl-2-pyridylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

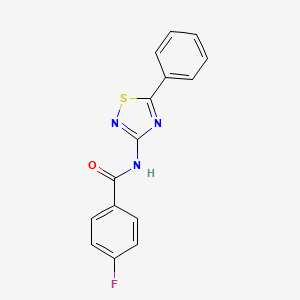

“6-Chloromethyl-2-pyridylacetonitrile” is a chemical compound with the molecular formula C8H7ClN2. It has a molecular weight of 166.61 .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, the synthesis of β-enaminonitriles, which are important building blocks in the synthesis of pharmaceuticals, fungicides, dyes, and biological pesticides, has been achieved by condensation of two functional amide/nitrile molecules under high temperature and/or strong base conditions . Another method involves the alkylation of deprotonated nitrile anions . Chloromethylation of aromatic compounds has also been achieved using chloromethyl methyl ether .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For instance, the crystal structure of 2-(chloromethyl)pyridine, a similar compound, has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the condensation reaction of mixed nitriles using deprotonated n-butyronitrile, 3-phenylpropionitrile, 2-pyridylacetonitrile as electron donors and benzonitrile, 2-cyanopyridine, 2-thiophenecarbonitrile, 2-naphthonitrile as electron acceptors has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-Pyridylacetonitrile, a similar compound, has a molecular formula of C7H6N2 and an average mass of 118.136 Da .Aplicaciones Científicas De Investigación

Synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines

“6-Chloromethyl-2-pyridylacetonitrile” can be used in the synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines . These compounds play an important role in the synthesis of pharmaceuticals, fungicides, dyes and biological pesticides . The synthesis process involves the condensation of organonitriles in one system .

Production of Highly Fluorescent Compounds

This compound can be used to synthesize highly fluorescent compounds . These compounds have applications in organic electronic devices, including light emitting diodes (OLEDs), solar cells, organic semiconductor lasers, etc .

Synthesis of Diverse Heterocycles

β-enaminonitriles, which can be synthesized from “6-Chloromethyl-2-pyridylacetonitrile”, can be used to synthesize diverse heterocycles . These heterocycles have significant applications in synthetic chemistry .

Synthesis of 4-Aminopyrimidines

4-Aminopyrimidines, which can be synthesized from β-enaminonitriles, are important building blocks found in the molecules of natural products . They have been discovered and explored for the treatment of diseases such as T cell-mediated autoimmune and inflammatory disorders, external injuries and cancer .

Synthesis of Pyridine-Carbazole Acrylonitrile Derivatives

“6-Chloromethyl-2-pyridylacetonitrile” can be used in the synthesis of Pyridine-Carbazole Acrylonitrile Derivatives . These derivatives have photophysical properties and can be used in various applications .

Third Harmonic Generation

One of the fluorescent compounds synthesized from “6-Chloromethyl-2-pyridylacetonitrile” has shown a third harmonic generation measurement, yielding a χ (3) value of 5.5 × 10 −12 esu . This is similar to that reported for commercial polymers .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-[6-(chloromethyl)pyridin-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-6-8-3-1-2-7(11-8)4-5-10/h1-3H,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWNYXXABOWKKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CCl)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloromethyl-2-pyridylacetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2578986.png)

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2578991.png)

![5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2578993.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2578997.png)

![1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2578998.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2579000.png)

![1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2579006.png)